ethyl 4-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of ETHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE involves several steps. Typically, the preparation starts with the synthesis of the indole core, followed by the introduction of the ethoxy and methyl groups. The final step involves the formation of the amido linkage with benzoate. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
ETHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the presence of electron-donating groups
Scientific Research Applications
ETHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of ETHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
ETHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE is unique due to its specific substitution pattern on the indole ring. Similar compounds include:
- Methyl 4-(5-ethoxy-1-methyl-1H-indole-2-amido)benzoate
- Ethyl 4-(5-methoxy-1-methyl-1H-indole-2-amido)benzoate
- Ethyl 4-(5-ethoxy-1-ethyl-1H-indole-2-amido)benzoate
These compounds share similar core structures but differ in their substituents, which can significantly affect their biological activity and chemical properties .
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 4-[(5-ethoxy-1-methylindole-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H22N2O4/c1-4-26-17-10-11-18-15(12-17)13-19(23(18)3)20(24)22-16-8-6-14(7-9-16)21(25)27-5-2/h6-13H,4-5H2,1-3H3,(H,22,24) |
InChI Key |
GJQVUGGLNOUTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC)C |
Origin of Product |
United States |
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